3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(15-11-2-1-5-19-11)14-9-6-13-16(7-9)10-3-4-18-8-10/h1-2,5-7,10H,3-4,8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZZHBVRWMKMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxolane and thiophene groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Adamantyl-Substituted Ureas
Example Compounds :
- 1-(1-Adamantyl)-3-(5-methyl-1-propylpyrazol-3-yl)urea (Compound 43, MW: ~350 g/mol)
- 1-(1-Adamantyl)-3-(1-methylpyrazol-4-yl)urea (Compound 44, MW: ~278 g/mol)
Key Differences :
- Substituent Bulk : Adamantyl groups () are highly lipophilic and bulky compared to the oxolan-3-yl group in the target compound. This increases molecular weight (e.g., 44: 217–218°C melting point) but may reduce solubility.
- Synthetic Accessibility : Adamantyl derivatives require specialized coupling agents (e.g., trifluorophosphates) and yield ~40–63% (), whereas oxolan-substituted pyrazoles may simplify synthesis due to smaller ring size.
- Bioactivity Implications : Adamantyl groups enhance metabolic stability but could limit membrane permeability.
Thiazolylphenyl Ureas
Example Compounds :
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c, MW: 518.1 g/mol)
Key Differences :
- Substituent Effects : Electron-withdrawing groups (Cl, F, CF₃) on the aryl ring improve yields (e.g., 11c: 88.9%) and modulate bioactivity, but increase molecular weight (>500 g/mol).
- Pharmacokinetics : The target compound’s lower molecular weight (278.33 g/mol) may enhance oral bioavailability compared to bulkier thiazolylphenyl analogs.
Pyrazolyl-Thiophene Hybrid Ureas
Example Compound :
Key Differences :
- Linker Flexibility : The ethyl-thiazole linker in introduces conformational flexibility absent in the target compound’s direct pyrazole-oxolan-thiophene assembly.
- Thiophene Positioning : The thiophen-2-ylmethyl group in the analog vs. the terminal thiophen-2-yl in the target compound may alter electronic interactions with biological targets.
Hydroxymethyl Pyrazole Ureas
Key Differences :
- Synthetic Routes : Hydroxymethyl pyrazoles are synthesized via azide coupling (), whereas oxolan-substituted analogs may require cyclization or ring-opening strategies.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Yields : Adamantyl and thiazolylphenyl ureas exhibit yields of 40–89% (), suggesting that the target compound’s simpler structure may achieve comparable or higher efficiency.
- Bioactivity Trends : Halogenated aryl groups (e.g., Cl, CF₃) in thiazolylphenyl ureas correlate with enhanced antibacterial activity (). The target’s thiophene moiety may similarly engage in hydrophobic/π-stacking interactions.
- Solubility vs. Stability : The oxolan ring balances lipophilicity and solubility better than adamantyl or hydroxymethyl groups, making it advantageous for drug delivery .
Biological Activity
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 232.29 g/mol
The structure features a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : This compound has shown promise as an inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases.
- Antiproliferative Effects : Studies indicate that it exhibits significant antiproliferative activity against several cancer cell lines, suggesting potential use in cancer therapy.
Anticancer Activity
A study evaluated the antiproliferative effects of various urea derivatives, including the target compound, against different cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 5.6 |
| HCT116 (Colon Cancer) | 4.8 | |
| PC3 (Prostate Cancer) | 6.2 |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in vitro.
Structure–Activity Relationship (SAR)
The structural modifications of urea derivatives have been studied to optimize their biological activity. The following observations were made:
- Substituent Effects : Variations in the thiophene and oxolan groups significantly impact the potency of the compounds.
- Hydrogen Bonding : The presence of NH groups in urea allows for hydrogen bonding with target proteins, enhancing binding affinity and selectivity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Lung Cancer : In a preclinical model, administration of this compound led to a reduction in tumor size and improved survival rates in mice bearing A549 xenografts.
- Combination Therapy : When used in combination with standard chemotherapy agents, it showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
